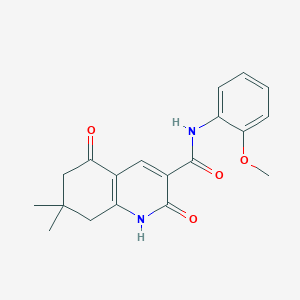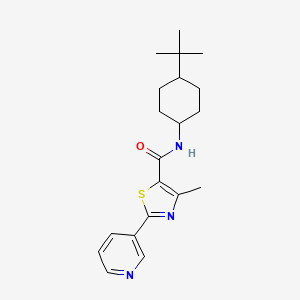
4-(benzoylamino)-N-(2-furylmethyl)benzamide
Descripción general
Descripción
4-(benzoylamino)-N-(2-furylmethyl)benzamide (abbreviated as BFMB) is a chemical compound that has been widely used in scientific research for its unique properties. This compound belongs to the class of benzamides and has a molecular weight of 328.35 g/mol. BFMB has been synthesized by several methods and has been used in various scientific applications due to its mechanism of action and biochemical and physiological effects.
Mecanismo De Acción
4-(benzoylamino)-N-(2-furylmethyl)benzamide inhibits the activity of HDACs by binding to the active site of the enzyme. This binding prevents the enzyme from removing acetyl groups from histones, which leads to an increase in gene expression. 4-(benzoylamino)-N-(2-furylmethyl)benzamide has been shown to be a potent inhibitor of HDACs and has been used in the study of the role of HDACs in disease.
Biochemical and Physiological Effects:
4-(benzoylamino)-N-(2-furylmethyl)benzamide has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit the growth of tumor cells. 4-(benzoylamino)-N-(2-furylmethyl)benzamide has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. Additionally, 4-(benzoylamino)-N-(2-furylmethyl)benzamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(benzoylamino)-N-(2-furylmethyl)benzamide in lab experiments is its potency as an HDAC inhibitor. It has been shown to be more potent than other HDAC inhibitors such as trichostatin A and valproic acid. Another advantage is its ability to induce apoptosis in cancer cells, which makes it a potential anti-cancer agent. However, one limitation of using 4-(benzoylamino)-N-(2-furylmethyl)benzamide is its solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the use of 4-(benzoylamino)-N-(2-furylmethyl)benzamide in scientific research. One direction is the study of its potential as an anti-cancer agent. 4-(benzoylamino)-N-(2-furylmethyl)benzamide has been shown to induce apoptosis in cancer cells, and further studies are needed to determine its efficacy in animal models of cancer. Another direction is the study of its potential as a neuroprotective agent. 4-(benzoylamino)-N-(2-furylmethyl)benzamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, and further studies are needed to determine its potential as a treatment for these diseases. Additionally, the development of more soluble forms of 4-(benzoylamino)-N-(2-furylmethyl)benzamide could make it more useful in certain experiments.
Aplicaciones Científicas De Investigación
4-(benzoylamino)-N-(2-furylmethyl)benzamide has been widely used in scientific research for its ability to inhibit the activity of certain enzymes. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDACs have been implicated in several diseases such as cancer, neurodegenerative disorders, and inflammatory diseases. 4-(benzoylamino)-N-(2-furylmethyl)benzamide has also been used in the study of the structure and function of proteins.
Propiedades
IUPAC Name |
4-benzamido-N-(furan-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c22-18(20-13-17-7-4-12-24-17)15-8-10-16(11-9-15)21-19(23)14-5-2-1-3-6-14/h1-12H,13H2,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKMVCJHNMARSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzoylamino)-N~1~-(2-furylmethyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3aR,7aS)-2-{1-[3-(1H-pyrrol-1-yl)phenyl]ethyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4675448.png)
![3-({[3-(methoxycarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4675451.png)
![methyl 5-(2-furyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4675454.png)
amine dihydrochloride](/img/structure/B4675459.png)
![1-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-2-naphthol](/img/structure/B4675467.png)
![2-(4-methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzylidene)-7-methyl-N-(2-methylphenyl)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4675480.png)
![7-(3-nitrobenzylidene)-3-phenyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4675481.png)

![5-bromo-4-chloro-2-[(dimethylamino)methylene]-1,2-dihydro-3H-indol-3-one](/img/structure/B4675490.png)

![2-benzyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4675499.png)
![5-[(4-pyridinylmethyl)amino]-1-pentanol hydrochloride](/img/structure/B4675535.png)
![3-methyl-4-[(methylsulfonyl)amino]-N-[4-(1-pyrrolidinyl)benzyl]benzamide](/img/structure/B4675542.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4675549.png)